molecular formula C13H18N2O2 B3841590 N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide

N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide

Cat. No. B3841590
M. Wt: 234.29 g/mol
InChI Key: VGVBUOCMOAFTMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-ethylbutanoyl)oxy]benzenecarboximidamide, also known as EBIC, is a chemical compound that belongs to the class of carboximidamides. It has been widely studied for its potential use in scientific research, specifically in the fields of biochemistry and physiology. EBIC is synthesized through a series of chemical reactions, which will be discussed in detail in In this paper, we will explore the scientific research applications of EBIC, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

The mechanism of action of N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide is not fully understood, but it is believed to involve the formation of a covalent bond between the carbonyl group of this compound and the active site of the enzyme. This covalent bond prevents the enzyme from functioning properly, leading to its inhibition.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to inhibit the activity of acetylcholinesterase. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a number of beneficial effects, including improved memory and cognitive function. However, the over-inhibition of acetylcholinesterase can also lead to adverse effects, such as muscle weakness and respiratory failure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide in lab experiments is its specificity for acetylcholinesterase. This specificity allows researchers to selectively inhibit the activity of this enzyme without affecting other enzymes in the body. However, one of the main limitations of using this compound is its potential toxicity. This compound can be toxic at high doses, and its use in lab experiments must be carefully monitored to avoid adverse effects.

Future Directions

There are a number of future directions for research on N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide. One potential direction is the development of new and more effective inhibitors of acetylcholinesterase. Another potential direction is the exploration of the potential therapeutic uses of this compound in the treatment of Alzheimer's disease and other cognitive disorders. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Scientific Research Applications

N'-[(2-ethylbutanoyl)oxy]benzenecarboximidamide has been extensively studied for its potential use in scientific research. One of the most promising applications of this compound is its ability to inhibit the activity of certain enzymes in the body. Specifically, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine in the brain, which can have a number of beneficial effects, including improved memory and cognitive function.

properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-ethylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-3-10(4-2)13(16)17-15-12(14)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGVBUOCMOAFTMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)ON=C(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)C(=O)O/N=C(/C1=CC=CC=C1)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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